1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol
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Overview
Description
1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol is a complex organic compound with a unique structure that includes an acridine moiety. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium carbonate, potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for nucleic acids.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function . Additionally, it may inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: A related compound with similar structural features and biological activities.
6,9-Dichloro-2-methoxyacridine: Another acridine derivative used in similar applications.
Uniqueness
1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups on the acridine ring. This unique structure contributes to its distinct chemical reactivity and biological properties.
Properties
CAS No. |
38919-48-1 |
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Molecular Formula |
C19H23Cl2N3O2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethylamino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H22ClN3O2.ClH/c1-12(24)11-21-7-8-22-19-15-5-3-13(20)9-18(15)23-17-6-4-14(25-2)10-16(17)19;/h3-6,9-10,12,21,24H,7-8,11H2,1-2H3,(H,22,23);1H |
InChI Key |
MEBXOTMJQCVHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)O.Cl |
Origin of Product |
United States |
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